Naloxone Hydrochloride is the hydrochloride salt of naloxone, a thebaine derivate with opioid antagonist activity. Naloxone binds to opioid receptors in the CNS in a competitive manner, reversing or inhibiting characteristic opioid effects, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. This agent binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors.
A specific opiate antagonist that has no agonist activity. It is a competitive antagonist at mu, delta, and kappa opioid receptors.
See also: Naloxone (has active moiety); Naloxone hydrochloride; pentazocine hydrochloride (component of); Naloxone Hydrochloride; Oxycodone Hydrochloride (component of) ... View More ...
Naloxone hydrochloride
CAS No.: 357-08-4
Cat. No.: VC20750284
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 357-08-4 |
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Molecular Formula | C19H22ClNO4 |
Molecular Weight | 363.8 g/mol |
IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
Standard InChI | InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 |
Standard InChI Key | RGPDIGOSVORSAK-STHHAXOLSA-N |
Isomeric SMILES | C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl |
SMILES | C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Canonical SMILES | C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties and Structure
Naloxone hydrochloride is a synthetic congener of oxymorphone, differing from oxymorphone in that the methyl group on the nitrogen atom is replaced by an allyl group . Chemically designated as 17-Allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride (C19H21NO4 - HCl), it possesses a molecular weight of 363.84 . The compound appears as a white to slightly off-white powder that demonstrates specific solubility characteristics: it is soluble in water and dilute acids, slightly soluble in alcohol, soluble in strong alkali, but practically insoluble in ether and chloroform .
The pharmaceutical preparation of naloxone hydrochloride typically has a pH of approximately 3.5, with commercial formulations maintaining pH ranges between 3.0 and 4.5 . This acidic nature contributes to the stability of the compound in solution and influences its pharmacokinetic profile.
Pharmaceutical Formulations
Naloxone hydrochloride is available in multiple pharmaceutical formulations designed for various administration routes:
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Injectable solutions for intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration, typically containing 0.4 mg/mL (400 micrograms/mL) naloxone hydrochloride
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Intranasal spray formulations with concentrated doses of 2 mg or 4 mg per 0.1 mL
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Auto-injector devices for IM or SC administration with naloxone doses of 0.4 mg or 2 mg
The injectable formulations may be produced as single-dose or multi-dose preparations. Single-dose solutions contain no bacteriostat, antimicrobial agent, or added buffer (except for pH adjustment) . In contrast, multi-dose solutions typically contain preservatives such as methylparaben (1.8 mg/mL) and propylparaben (0.2 mg/mL) .
Pharmacological Properties
Pharmacodynamic Effects
The principal pharmacodynamic effects of naloxone hydrochloride include:
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Reversal of opioid-induced respiratory depression
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Antagonism of opioid-induced sedation
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Counteraction of opioid-induced hypotension
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Reversal of psychotomimetic and dysphoric effects of agonist-antagonists such as pentazocine
Importantly, in the absence of opioids or agonistic effects of other narcotic antagonists, naloxone hydrochloride exhibits essentially no pharmacologic activity . This lack of intrinsic activity in opioid-naïve individuals contributes to its favorable safety profile.
Pharmacokinetic Properties
Absorption and Distribution
The pharmacokinetic profile of naloxone hydrochloride varies significantly depending on the route of administration. When administered intravenously, the onset of action is generally apparent within two minutes . Subcutaneous or intramuscular administration results in a slightly slower onset of action compared to intravenous administration .
Following parenteral administration, naloxone hydrochloride is rapidly distributed throughout the body . The distribution is extensive, allowing the compound to reach its sites of action at opioid receptors in the central nervous system and peripheral tissues.
Metabolism and Elimination
Naloxone hydrochloride undergoes metabolism primarily in the liver through glucuronide conjugation and is subsequently excreted in the urine . The serum half-life in adults ranges from 30 to 81 minutes, with a mean of 64 ± 12 minutes . In contrast, neonatal studies have observed a mean plasma half-life of 3.1 ± 0.5 hours, indicating significant age-related differences in elimination .
Comparative Bioavailability
Recent pharmacokinetic studies have examined the bioavailability of different naloxone formulations relative to standard intramuscular injection. The table below summarizes key comparative data:
These data demonstrate that intranasal formulations provide substantially higher systemic exposure compared to traditional intramuscular injection . After administration of 0.4 mg naloxone hydrochloride via IM injection, a maximum plasma concentration (Cmax) of 880 pg/mL was observed at approximately 23 minutes . In contrast, intranasal administration maintained concentrations greater than this level for substantially longer durations—up to 120 minutes for one spray in one nostril and up to 180 minutes for one spray in each nostril .
Time-Concentration Profiles
The rapid absorption and distribution of naloxone hydrochloride contribute to its efficacy in emergency situations. Both approved intranasal spray and IM/SC auto-injector formulations demonstrate sufficient plasma exposure within the first 15-20 minutes after administration, which is critical for the rapid reversal of opioid overdose effects .
Therapeutic Indications
Primary Clinical Applications
Naloxone hydrochloride is indicated for the complete or partial reversal of narcotic depression, including respiratory depression, induced by various opioids . These include:
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Natural and synthetic narcotics
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Propoxyphene
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Methadone
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Narcotic antagonist analgesics such as nalbuphine, pentazocine, and butorphanol
Emergency Use in Opioid Overdose
A principal application of naloxone hydrochloride is the emergency treatment of known or suspected opioid overdose. The U.S. FDA has approved specific naloxone products for use by laypersons in community settings for this purpose, including:
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An intranasal spray with concentrated naloxone doses of 2 or 4 mg in 0.1 ml
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An auto-injector for IM or SC use with naloxone doses of 0.4 or 2 mg
These formulations have been designed for ease of use by non-medical personnel in emergency situations, supporting harm reduction strategies in the context of the opioid epidemic.
Diagnostic Applications
Beyond its therapeutic use, naloxone hydrochloride is also indicated for the diagnosis of suspected acute opioid overdose . The rapid reversal of symptoms following naloxone administration can serve as a diagnostic indicator of opioid involvement.
Special Populations and Considerations
Pediatric Use
Future Directions and Ongoing Research
Research continues to explore optimal formulations and dosing strategies for naloxone hydrochloride, particularly in response to the increasing prevalence of highly potent synthetic opioids. Areas of ongoing investigation include:
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Development of novel delivery systems with improved bioavailability
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Determination of optimal dosing regimens for various opioid overdose scenarios
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Long-term outcomes of community-based naloxone distribution programs
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Integration of naloxone into comprehensive harm reduction strategies
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